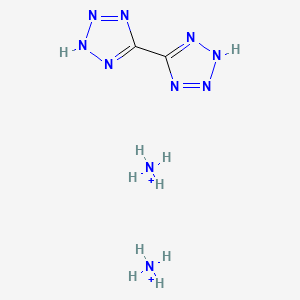
5,5'-Bi-2H-tetrazole diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bi-2H-tetrazole diammonium salt: is a nitrogen-rich compound with the molecular formula C2H8N10. It is known for its high nitrogen content and stability, making it a valuable compound in various scientific and industrial applications. This compound is a white crystalline solid that is soluble in water and organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5,5’-Bi-2H-tetrazole diammonium salt typically involves the reaction of dicyan, sodium azide, and ammonium chloride in water as a reaction medium. The process is carried out at low temperatures (3-5°C) to ensure the stability of the reactants and products. The reaction mixture is then filtered to isolate the crystalline product .
Industrial Production Methods: Industrial production of 5,5’-Bi-2H-tetrazole diammonium salt follows a similar synthetic route but on a larger scale. The use of automated reactors and filtration systems ensures high yield and purity of the final product. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Bi-2H-tetrazole diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The tetrazole rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized nitrogen species.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted tetrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-Bi-2H-tetrazole diammonium salt is used as a precursor in the synthesis of other nitrogen-rich compounds. It is also used in the study of energetic materials due to its high nitrogen content and stability .
Biology: In biological research, this compound is used as a ligand in the study of metal complexes. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .
Medicine: Its tetrazole rings can mimic carboxylic acids, making it useful in the design of enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, 5,5’-Bi-2H-tetrazole diammonium salt is used as a gas-generating agent in airbag systems. Its stability and low toxicity make it a preferred choice for this application .
Wirkmechanismus
The mechanism of action of 5,5’-Bi-2H-tetrazole diammonium salt involves its ability to form stable complexes with metal ions. The tetrazole rings can coordinate with metal ions, leading to the formation of stable metal-ligand complexes. These complexes can then participate in various biochemical and chemical processes, including catalysis and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
- 5,5’-Bis-1H-tetrazole diammonium salt
- 5,5’-Bis-2H-tetrazole diammonium salt
- 5,5’-Di-1H-tetrazole diammonium salt
Uniqueness: 5,5’-Bi-2H-tetrazole diammonium salt is unique due to its high nitrogen content and stability. Compared to other similar compounds, it offers better thermal stability and lower toxicity, making it suitable for a wider range of applications .
Eigenschaften
Molekularformel |
C2H10N10+2 |
|---|---|
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
diazanium;5-(2H-tetrazol-5-yl)-2H-tetrazole |
InChI |
InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3/p+2 |
InChI-Schlüssel |
ZKTARFAXHMRZEF-UHFFFAOYSA-P |
Kanonische SMILES |
C1(=NNN=N1)C2=NNN=N2.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


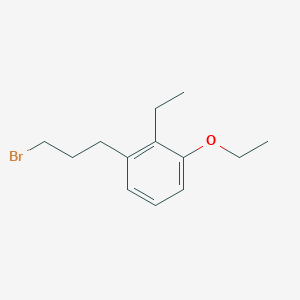
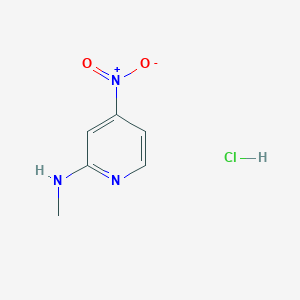
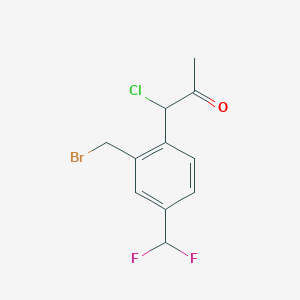
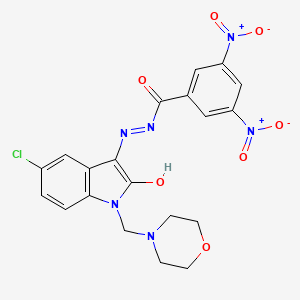

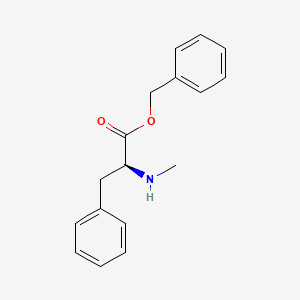
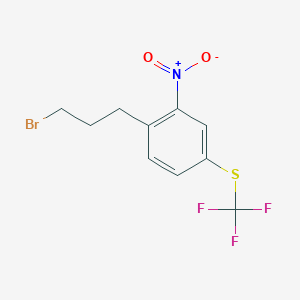

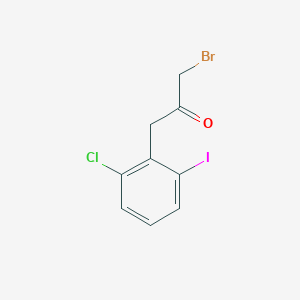
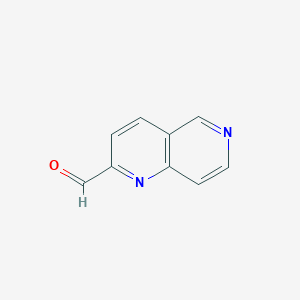
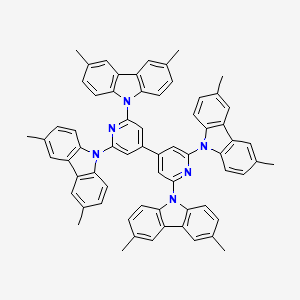
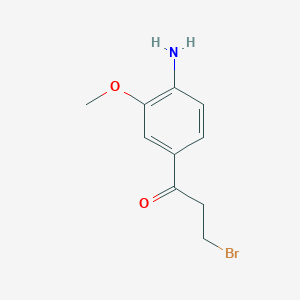
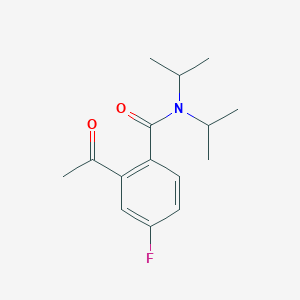
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
